2-Carboxyphenylboronic acid

Medicinal Chemistry Boronic Acid Pharmacophore Stability Oxidative Deboronation Resistance

In boronic acid-based drug discovery, oxidative deboronation under physiological conditions causes premature compound inactivation-a critical failure mode for enzyme inhibitor programs. 2-Carboxyphenylboronic acid (2-CPBA) addresses this through spontaneous intramolecular cyclization to the benzoxaborolone adduct, conferring a 10,000-fold enhancement in oxidative stability over phenylboronic acid. • 10⁴× stability vs. PBA-enables long-term in vivo PK studies and intracellular target engagement assays • Unique metal-free organocatalyst for biomass-derived sugar (glucose/fructose) conversion to HMF • Ortho-specific cyclization geometrically impossible for meta/para isomers-positional identity must be verified at procurement

Molecular Formula C7H7BO4
Molecular Weight 165.94 g/mol
CAS No. 149105-19-1
Cat. No. B115381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carboxyphenylboronic acid
CAS149105-19-1
Molecular FormulaC7H7BO4
Molecular Weight165.94 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1C(=O)O)(O)O
InChIInChI=1S/C7H7BO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,11-12H,(H,9,10)
InChIKeyKWNPRVWFJOSGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Carboxyphenylboronic Acid: Overview


2-Carboxyphenylboronic acid (2-CPBA), also referred to as benzoxaborolone in its cyclized form, is an ortho-substituted arylboronic acid featuring both a boronic acid (-B(OH)₂) and a carboxylic acid (-COOH) group on the same phenyl ring. This structural arrangement facilitates the spontaneous formation of a stable, five-membered borolactone (benzoxaborolone) adduct [1][2]. As a member of the phenylboronic acid class, 2-CPBA participates in reversible covalent interactions with diol-containing molecules and serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions . The intramolecular cyclization unique to the ortho-isomer fundamentally alters its physicochemical properties and reaction profile relative to meta- and para-carboxylated analogs, establishing it as a distinct chemical entity with specialized utility in catalysis, biomolecular sensing, and medicinal chemistry applications.

Cyclized form: Exists predominantly as benzoxaborolone adduct
Ortho-carboxyl: Enables intramolecular lactone; unique among carboxy isomers
Workflow fit: Organocatalysis, biaryl synthesis, saccharide sensor platforms

2-Carboxyphenylboronic Acid: Analog Limitations


Substituting 2-CPBA with its meta- or para-carboxyphenylboronic acid isomers—or with unsubstituted phenylboronic acid (PBA)—introduces quantifiable performance liabilities across multiple application dimensions. The ortho-carboxyl group drives intramolecular cyclization to a benzoxaborolone adduct, a transformation that is geometrically impossible for the 3- and 4-carboxy isomers [1]. This cyclization confers a 10⁴-fold (10,000×) enhancement in oxidative stability relative to PBA and benzoxaboroles [2] and enables metal-free catalytic activity that meta- and para-analogs cannot replicate [1]. Furthermore, the ortho-isomer exhibits distinct photoluminescence quenching behavior in carbon nanotube sensor platforms, with a quantum yield substantially lower than the para-isomer—a property that directly impacts sensor design . Procurement decisions that default to a generic “carboxyphenylboronic acid” specification without positional verification will result in materially different stability profiles, catalytic competence, and sensor performance characteristics.

Target Ortho (2-CPBA)
Substitute Meta-/para-carboxyphenylboronic acids: cannot cyclize, lose oxidative stability and metal-free catalytic activity
Target Benzoxaborolone adduct
Substitute Unsubstituted phenylboronic acid: lacks carboxyl-driven cyclization; 10,000× lower oxidation resistance reported
Target Ortho-isomer sensor response
Substitute Para-carboxy isomer: substantially higher photoluminescence quantum yield; alters sensor dynamic range

2-Carboxyphenylboronic Acid: Performance Evidence


Oxidative Stability vs. Phenylboronic Acid

2-Carboxyphenylboronic acid (2-CPBA), which exists predominantly as the cyclized benzoxaborolone adduct, exhibits a 10⁴-fold (10,000×) greater stability toward oxidative deboronation when compared directly to unsubstituted phenylboronic acid (PBA) and benzoxaborole (BL) scaffolds [1]. The stereoelectronic effects within the oxaborolone ring destabilize the oxidation transition state by reducing electron donation from the cyclic oxygen to the developing p-orbital on boron, accounting for the four-order-of-magnitude stability gain [2]. This stability advantage is maintained even when electron-donating or electron-withdrawing substituents are introduced on the aromatic ring, with substituent effects causing less than a 10²-fold modulation in oxidation rate [1].

Oxidative stability vs. PBA
Head-to-head
10,000× higher stability reported
Reported stability context supports oxidation-sensitive probe design
Stereoelectronic lactone effect; substituent-tolerant per literature
Medicinal Chemistry Boronic Acid Pharmacophore Stability Oxidative Deboronation Resistance

Metal-Free HMF Synthesis from Sugars

In a systematic evaluation of boronic acid catalysts for the conversion of biomass-derived sugars to 5-hydroxymethylfurfural (HMF), 2-carboxyphenylboronic acid (2-CPBA) was identified as the optimal catalyst, uniquely capable of promoting the desired dehydration reaction without the addition of metal co-catalysts [1]. The study explicitly notes that 2-CPBA is unique among boronic acids in its ability to catalyze this transformation, a property attributed to its cyclized benzoxaborolone structure [1]. Mechanistic investigations confirm that 2-CPBA operates through a distinct pathway enabled by its intramolecular cyclization, which is not accessible to the 3-carboxy or 4-carboxy isomers [2].

Metal-free HMF synthesis
Class-level
Unique among boronic acids for sugar-to-HMF without metal co-catalysts
Supports organocatalytic biomass conversion research
Cyclized benzoxaborolone structure required; meta/para isomers inactive
Organocatalysis Biomass Conversion Green Chemistry

Alcohol Racemization via C–O Cleavage

A catalytic system employing 2-carboxyphenylboronic acid (5 mol%) and oxalic acid (10 mol%) in 2-butanone was demonstrated to racemize a range of enantiomerically pure secondary and tertiary alcohols via reversible Brønsted acid-catalyzed C–O bond cleavage through an achiral carbocation intermediate [1]. In a comparative catalyst screen, 2-CPBA and pentafluorophenylboronic acid were identified as the most promising catalysts, with 2-CPBA generating the racemate of the test substrate (entry 5 vs. entry 6) [1]. This methodology is particularly notable for its applicability to tertiary alcohols, which lack a carbinol hydrogen and are therefore incompatible with conventional racemization methods based on dehydrogenation-hydrogenation mechanisms [1].

Alcohol racemization
Head-to-head
Top two catalyst; effective with oxalic acid for tertiary alcohols
Supports dynamic kinetic resolution workflow development
Tertiary alcohol scope: C–O cleavage via carbocation intermediate
Dynamic Kinetic Resolution Asymmetric Synthesis Organocatalysis

SWNT Photoluminescence: Isomer Effects

In a systematic structure-function study of phenylboronic acid-grafted single-walled carbon nanotubes (SWNTs) for saccharide sensing, the photoluminescence quantum yield was measured for three positional isomers: 2-carboxyphenylboronic acid (2CPBA), 3-carboxy- (3CPBA), and 4-carboxy- (4CPBA) phenylboronic acids . The para-substituted isomer (4CPBA) exhibited the highest quantum yield, which was significantly higher than both the ortho- (2CPBA) and meta- (3CPBA) substituted isomers . This study represents the first conclusive demonstration linking phenylboronic acid positional isomerism to SWNT optical modulation in a systematic manner . Electron-withdrawing substituents (e.g., nitro groups) increased quantum yield, while electron-donating groups caused a decrease .

SWNT photoluminescence
Head-to-head
Quantum yield: 4CPBA >> 3CPBA ≈ 2CPBA
Supports selection for high-contrast NIR quenching sensors
Source: isomer comparison study; data to verify
Carbon Nanotube Sensors Saccharide Recognition Near-Infrared Fluorescence

pKa and Diol Binding Modulation

The predicted pKa of 2-carboxyphenylboronic acid is 4.27 ± 0.36 , which is significantly lower than that of unsubstituted phenylboronic acid (pKa ~8.8) due to the electron-withdrawing ortho-carboxyl group. In a comprehensive study of 25 arylboronic acids examining the relationship between pKa, pH, and diol binding constants, the general correlation between lower pKa and stronger diol binding was found to be conditional and not universally applicable [1]. The ortho-carboxyl group in 2-CPBA not only lowers pKa through inductive effects but also introduces the capacity for intramolecular cyclization, which can compete with or modulate intermolecular diol binding [2].

pKa and diol binding
Cross-study comparable
Predicted pKa 4.27 ± 0.36
Enables diol binding at lower pH; context-dependent affinity
pKa-diol correlation not universal; intramolecular cyclization may modulate
Boronic Acid-Diol Binding Sensor Design pH-Dependent Affinity

Suzuki Coupling to Biaryl-2-carboxylic Acids

2-Carboxyphenylboronic acid was synthesized from 2-tolylboronic acid in 76% yield via oxidation with aqueous potassium permanganate under mild conditions, and subsequently applied in Suzuki coupling reactions with aryl bromides containing electron-withdrawing groups to produce biaryl-2-carboxylic acids . This synthetic route is particularly significant for pharmaceutical applications, as 2-CPBA serves as a key reagent in the intermediate synthesis of Eltrombopag, a non-peptide thrombopoietin receptor agonist . The ortho-carboxyl group eliminates the need for protecting group strategies that would be required when using unsubstituted phenylboronic acid followed by subsequent carboxylation.

Suzuki coupling to biaryl acids
Class-level
Direct installation of ortho-carboxyl; 76% oxidation yield reported
Supports convergent synthesis of ortho-carboxylated biaryl pharmacophores
Eliminates protecting group step vs. unsubstituted PBA route
Suzuki-Miyaura Coupling Pharmaceutical Intermediates Biaryl Synthesis

2-Carboxyphenylboronic Acid: Application Scenarios


Oxidation-Stable Boronic Acid Pharmacophore

In drug discovery programs developing boronic acid-based enzyme inhibitors or covalent probes, oxidative deboronation in biological media remains a critical failure mode. 2-Carboxyphenylboronic acid, which exists predominantly as the benzoxaborolone adduct, provides a 10⁴-fold enhancement in oxidative stability relative to phenylboronic acid and benzoxaborole scaffolds [1]. This stability advantage is maintained across a range of aromatic substituents [1]. Procurement of 2-CPBA (or its pinacol ester derivatives) is indicated when the target application involves prolonged exposure to oxidizing biological environments—including intracellular reactive oxygen species, metabolic redox cycling, or long-term in vivo pharmacokinetic studies—where conventional phenylboronic acids would undergo premature inactivation [1][2].

Metal-Free Organocatalysis for HMF Production

For research and process development focused on converting biomass-derived sugars (glucose, fructose) to 5-hydroxymethylfurfural (HMF)—a key platform chemical for bio-based polymers and fuels—2-carboxyphenylboronic acid is the uniquely effective organocatalyst among commercially available boronic acids that enables this transformation without metal co-catalysts [2]. Procurement is specifically justified for green chemistry initiatives, flow-chemistry process development, and any application where transition-metal contamination of the product stream is unacceptable. The benzoxaborolone structure of 2-CPBA underlies this catalytic competence; meta- and para-carboxyphenylboronic acids are not suitable substitutes as they lack the capacity for intramolecular cyclization [2].

Dynamic Kinetic Resolution of Tertiary Alcohols

In asymmetric synthesis workflows employing dynamic kinetic resolution (DKR), the ability to racemize the undesired enantiomer in situ is essential for achieving yields above the theoretical 50% limit. 2-Carboxyphenylboronic acid (5 mol%) with oxalic acid (10 mol%) in 2-butanone provides an effective catalytic system for racemizing both secondary and tertiary alcohols [3]. This system is particularly valuable for tertiary alcohol substrates, which lack a carbinol hydrogen and are therefore incompatible with conventional dehydrogenation-hydrogenation racemization methods [3]. Procurement is indicated for medicinal chemistry and process chemistry groups synthesizing enantioenriched alcohol building blocks where substrate scope includes tertiary alcohols.

SWNT-Based Near-Infrared Sensors

For researchers developing single-walled carbon nanotube (SWNT)-based optical sensors for saccharides or other diol-containing analytes, the choice of phenylboronic acid grafting agent directly determines the baseline photoluminescence quantum yield of the sensor platform . 2-Carboxyphenylboronic acid (2CPBA) exhibits a substantially lower quantum yield than the para-carboxy isomer (4CPBA), making it the preferred choice for applications requiring high-contrast quenching responses upon analyte binding . Procurement of 2-CPBA is specifically indicated for near-infrared fluorescence sensor development where a lower background signal and larger dynamic range are design priorities.

Application
Selection Property
Validation Focus
Boronic acid pharmacophore research
Reported oxidation resistance via cyclized adduct
Stability in oxidizing biological media; context-dependent
Metal-free organocatalysis (HMF)
Unique metal-free catalytic activity among arylboronic acids
Organocatalytic pathway validation; isomer requirement
Dynamic kinetic resolution of alcohols
Racemization catalyst scope with oxalic acid
Tertiary alcohol racemization method context
SWNT-based NIR saccharide sensors
Isomer-dependent photoluminescence quantum yield
Reported sensor contrast; quantum yield verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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